molecular formula C4K4N4Ni B1238443 Tetrapotassium tetracyanidonickelate

Tetrapotassium tetracyanidonickelate

Cat. No.: B1238443
M. Wt: 319.16 g/mol
InChI Key: AFTWITYDMIGECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium tetracyanonickelate(4-) is a potassium salt. It contains a tetracyanonickelate(4-).

Scientific Research Applications

Synthesis of Complex Molecules

Tetrapotassium tetracyanidonickelate plays a role in the synthesis of complex molecules. For instance, it was used in the self-assembly of a tetracyanidonickelate–copper complex, [Cu2Ni2(CN)8(C15H33N3)2]·4H2O. This process involved the use of potassium tetracyanidonickelate(II) and dichlorido(1,4,7-triisopropyl-1,4,7-triazacyclononane)copper(II), leading to a compound with interesting coordination environments and crystal packing featuring discrete water clusters (Cui & Wang, 2012).

Role in Chemical Reactions

This compound is involved in various chemical reactions. For example, it was used in synthesizing 1,3,5,7-Tetramethyl-1,3,5,7-tetrahydroxycyclotetrasiloxane from tetrapotassium tetramethylcyclotetrasiloxanolate, demonstrating its role in complex chemical synthesis processes (Pozdnyakova et al., 2010).

Structural Studies

In the field of structural chemistry, this compound contributes to understanding crystal structures. Studies have examined compounds like tetrapotassium disodium decavanadate decahydrate, revealing insights into the structural characteristics of such compounds (Strukan et al., 2000).

Environmental Applications

The compound's role extends to environmental applications. For instance, hexacyanoferrate(II)-based treatments involving tetrapotassium hexacyanoferrate(II) were explored for the elimination of heavy metal traces in wine, highlighting its potential utility in environmental and food safety applications (Wencker et al., 1989).

Properties

Molecular Formula

C4K4N4Ni

Molecular Weight

319.16 g/mol

IUPAC Name

tetrapotassium;nickel;tetracyanide

InChI

InChI=1S/4CN.4K.Ni/c4*1-2;;;;;/q4*-1;4*+1;

InChI Key

AFTWITYDMIGECZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ni]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrapotassium tetracyanidonickelate
Reactant of Route 2
Tetrapotassium tetracyanidonickelate

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